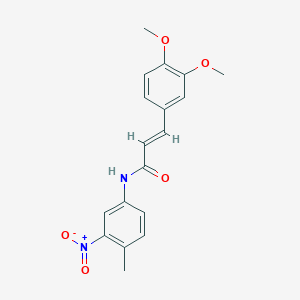

![molecular formula C15H14N4OS B5536046 4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine” is a complex organic molecule that contains several interesting structural components . It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its component rings. The 1,2,4-oxadiazole ring is planar and aromatic, contributing to the stability of the molecule . The pyrimidine ring also contributes to the molecule’s stability and may participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the 1,2,4-oxadiazole and pyrimidine rings. For example, oxadiazoles can undergo a variety of reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Pyrimidine derivatives, including those similar in structure to 4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine, have been investigated for their nonlinear optical (NLO) properties. These compounds are found to exhibit significant NLO activity due to their structural parameters, making them promising candidates for optoelectronic applications. Research conducted by Hussain et al. (2020) on thiopyrimidine derivatives showcased their potential in nonlinear optics, highlighting the importance of the pyrimidine ring's presence in these applications (Hussain et al., 2020).

Antimicrobial and Antifungal Agents

Several studies have demonstrated the antimicrobial and antifungal efficacy of pyrimidine derivatives. For example, research by El-sayed et al. (2017) on pyrazolo[3,4-d]pyrimidine derivatives showed moderate to outstanding antimicrobial activity against various bacterial and fungal strains. This suggests that compounds with similar structures could be developed into effective antimicrobial agents (El-sayed et al., 2017).

Antioxidant Properties

The antioxidant activity of oxadiazole tagged thieno[2,3-d]pyrimidine derivatives has also been investigated. Kotaiah et al. (2012) synthesized a new series of these derivatives and evaluated their in vitro antioxidant activity, revealing that certain compounds exhibited significant radical scavenging activity. This indicates the potential of such structures in developing antioxidant therapies (Kotaiah et al., 2012).

Anticancer Activity

The antitumor and anticancer potentials of pyrimidine derivatives have been explored in various studies. For instance, compounds synthesized from pyrazoloxazine and pyrimidine bases demonstrated significant activity against the Walker 256 carcinosarcoma in rats, suggesting the potential of pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).

Propiedades

IUPAC Name |

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-10-8-11(2)17-15(16-10)21-9-13-18-14(19-20-13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGKITDROSADSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NC(=NO2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)

![2-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]acetamide](/img/structure/B5535988.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![8-(5-methoxy-2-furoyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536016.png)

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)